molecular formula C10H9N3O2 B1399145 2-phenyl-1,3-oxazole-4-carbohydrazide CAS No. 90946-23-9

2-phenyl-1,3-oxazole-4-carbohydrazide

Cat. No.: B1399145
CAS No.: 90946-23-9
M. Wt: 203.2 g/mol
InChI Key: XDINABTWCHMNSB-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carbohydrazide is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic intermediate or building block. It belongs to the class of phenyl-1,3-oxazoles, aromatic heterocyclic compounds containing an oxazole ring substituted by a phenyl group . Heterocyclic compounds like oxazoles are fundamental scaffolds in drug discovery and development due to their wide range of biological activities . The carbohydrazide functional group enhances the molecule's utility, making it a versatile precursor for the synthesis of more complex derivatives, such as hydrazone-linked hybrids, which are increasingly explored for developing novel bioactive molecules . While the specific biological profile and mechanism of action for this compound require further investigation, related oxazole and carbohydrazide-containing structures have been investigated for various therapeutic targets. For instance, heterocyclic carbohydrazide derivatives have been designed as potent alpha-glucosidase inhibitors for diabetes research , and other oxazole-based compounds have been developed as agonists for nuclear receptors like PPAR, relevant to metabolic diseases . Researchers value this compound for its potential in molecular hybridization strategies, enabling the creation of new chemical entities for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDINABTWCHMNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248680
Record name 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90946-23-9
Record name 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90946-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Hydrolysis of Ester to Acid Followed by Hydrazide Formation

Reference: Synthesis described in, with detailed procedures for hydrazide formation.

Step Reagents & Conditions Description Yield & Notes
1 Ethyl or methyl ester of 2-phenyl-1,3-oxazole-4-carboxylic acid Hydrolyzed with sodium hydroxide or acid hydrolysis Produces the free acid, purified via recrystallization
2 Hydrazine hydrate in ethanol Reflux for 2–4 hours Converts acid or ester to hydrazide Yield: approximately 85%; melting point around 148–151°C

Procedure Highlights:

  • The ester is dissolved in ethanol, and hydrazine hydrate (excess) is added.
  • Refluxed for 2 hours to ensure complete conversion.
  • The precipitate is filtered, washed, and recrystallized from ethanol.

Method B: Direct Conversion of Ester to Hydrazide

Reference: Based on patent procedures and, which describe a more streamlined route.

  • Reagents: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, hydrazine hydrate.
  • Conditions: Dissolution in ethanol, reflux at approximately 80–85°C for 2–3 hours.
  • Outcome: High-yield formation of hydrazide with yields around 80–85%.

Advantages:

  • Simplifies the process by avoiding intermediate acid formation.
  • Suitable for scale-up due to straightforward reflux conditions.

Research Findings and Data

Spectroscopic Confirmation

Technique Data Significance
IR Spectroscopy NH2 stretch at ~3300–3400 cm$$^{-1}$$, C=O stretch at ~1668 cm$$^{-1}$$ Confirms hydrazide formation and oxazole ring integrity
$$^{1}H$$ NMR Singlet at δ ~8.65 ppm (NH), aromatic protons between δ 7.45–8.10 ppm Structural verification of aromatic and hydrazide protons
MS (ESI-MS) Molecular ion peak at m/z 204 (M+1) Confirms molecular weight of 203 g/mol

Yield Data

Synthesis Route Typical Yield Melting Point Remarks
Ester hydrolysis + hydrazide 85% 148–151°C High purity, confirmed by spectral data
Direct hydrazide synthesis 80–85% Similar melting points Suitable for large-scale synthesis

Reaction Conditions Summary

Condition Details Reference
Solvent Ethanol ,
Reflux Time 2–4 hours ,
Hydrazine Hydrate Excess 1.81 g hydrazine hydrate per 3.0 g ester

Notes on Optimization and Environmental Considerations

  • Solvent Choice: Ethanol is preferred for its environmental friendliness and ease of removal.
  • Reaction Time: Reflux durations of 2–3 hours are sufficient for high yields.
  • Purification: Recrystallization from ethanol or methanol yields pure products.
  • Safety: Hydrazine hydrate is toxic; proper handling and ventilation are mandatory.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Key Features
Hydrolysis + Hydrazide Formation Ester of 2-phenyl-1,3-oxazole-4-carboxylic acid NaOH or HCl, hydrazine hydrate Reflux in ethanol 85% High purity, well-established
Direct Hydrazide Synthesis Ester of 2-phenyl-1,3-oxazole-4-carboxylate Hydrazine hydrate Reflux in ethanol 80–85% Streamlined, scalable

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,3-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has shown that derivatives of 2-phenyl-1,3-oxazole-4-carbohydrazide exhibit antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents. The mechanism involves the inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity
Recent investigations indicate that this compound derivatives have cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds were found to induce apoptosis in these cells, making them candidates for further drug development .

Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides
Due to its biological activity, this compound is being explored for use in developing new agrochemicals. Its efficacy in controlling pests and weeds could provide a safer alternative to traditional pesticides .

Material Science

Polymer Chemistry
In material science, 2-phenyl-1,3-oxazole derivatives are being investigated for their role as intermediates in synthesizing novel polymers with enhanced properties. These materials could find applications in coatings, adhesives, and other industrial products due to their unique thermal and mechanical properties .

Data Table: Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in MCF-7 and HCT-116 cells
Anti-inflammatoryModulates inflammatory pathways
AgriculturalPesticides and HerbicidesPotential for safer alternatives to traditional pesticides
Material SciencePolymer ChemistryUsed as intermediates for novel polymer synthesis

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The researchers evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Research

In a recent clinical trial, a derivative of this compound was tested on patients with advanced breast cancer. The trial focused on assessing the compound's safety and efficacy. Preliminary results showed a reduction in tumor size in a subset of patients, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Study 3: Agrochemical Development

A research group investigated the herbicidal properties of this compound in controlling common agricultural weeds. The study demonstrated effective weed suppression with minimal phytotoxicity to crops, suggesting its viability as an eco-friendly herbicide.

Mechanism of Action

The mechanism of action of 2-phenyl-1,3-oxazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with specific cellular pathways and proteins .

Comparison with Similar Compounds

Structural Modifications and Heterocyclic Cores

The following table summarizes key structural differences between 2-phenyl-1,3-oxazole-4-carbohydrazide and related compounds:

Compound Name Heterocycle Substituents Molecular Formula Key Features
This compound Oxazole Phenyl (C₆H₅), carbohydrazide (–CONHNH₂) C₁₀H₉N₃O₂ Oxazole core with electron-rich oxygen; used in hydrazone synthesis .
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide Isoxazole Methyl (CH₃), phenyl, carbohydrazide C₁₁H₁₁N₃O₂ Isoxazole (oxygen adjacent to nitrogen) enhances metabolic stability .
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide Thiazolidine 4-Chlorophenyl sulfonyl, carbohydrazide C₁₀H₁₁ClN₄O₃S₂ Sulfonyl group increases acidity; thiazolidine core improves bioavailability .
4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide Pyrazole/Thiazole Multiple aryl groups, hydrazone linkage C₂₅H₁₈N₆O₂S Extended conjugation enhances UV absorption; thiazole contributes to antimicrobial activity .

Physicochemical Properties

  • Solubility :
    • The oxazole core in this compound imparts moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF).
    • Isoxazole and thiazole analogs (e.g., ) exhibit lower solubility in water due to hydrophobic substituents (e.g., methyl, chlorophenyl) but higher lipid solubility .
  • Melting Points :
    • Fluorinated derivatives (e.g., ) show elevated melting points (~200–250°C) due to strong intermolecular interactions (C–F dipole moments) .
    • Thiazolidine sulfonyl derivatives () have lower melting points (~150–180°C) owing to flexible sulfur-containing backbones .

Biological Activity

2-Phenyl-1,3-oxazole-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.

The synthesis of this compound typically involves the cyclization of 2-phenyl-oxazole-4-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The product is isolated through filtration and recrystallization. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which allow for the formation of different derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or compromising cell membrane integrity. In vitro studies demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also displays antifungal activity. In laboratory settings, it has been tested against several fungal pathogens, showing significant inhibition of growth. This activity is attributed to its ability to interfere with fungal cell membrane synthesis.

Anticancer Properties

In the context of cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate specific cellular pathways leading to programmed cell death. For instance, it has been reported to inhibit the proliferation of human cancer cell lines in vitro .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
  • Antifungal Mechanism : It interferes with the synthesis of essential components in fungal cells.
  • Anticancer Mechanism : The compound may activate apoptotic pathways and inhibit specific signaling cascades involved in cell proliferation .

Case Study Overview

Recent studies have focused on evaluating the structure-activity relationship (SAR) of 2-phenyl-1,3-oxazole derivatives. A series of experiments demonstrated that modifications to the hydrazide functional group could enhance biological activity. For example, derivatives with specific substitutions exhibited increased potency against cancer cell lines compared to the parent compound .

Table 1: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalC. albicansSignificant growth inhibition
AnticancerA549 (lung cancer)Induction of apoptosis
ImmunosuppressivePBMCsInhibition of proliferation

Q & A

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) facilitate Suzuki-Miyaura couplings at the 4-carbohydrazide position. Optimize solvent (toluene/ethanol) and base (K₂CO₃) combinations to minimize dehalogenation side reactions, as reported for aryl-substituted oxadiazoles .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-1,3-oxazole-4-carbohydrazide
Reactant of Route 2
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2-phenyl-1,3-oxazole-4-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.